molecular formula C8H17NO2 B2714890 2-Amino-3-(oxan-4-yl)propan-1-ol CAS No. 1342501-16-9

2-Amino-3-(oxan-4-yl)propan-1-ol

Cat. No.: B2714890
CAS No.: 1342501-16-9
M. Wt: 159.229
InChI Key: RBWJWGLIQFODIB-UHFFFAOYSA-N
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Description

2-Amino-3-(oxan-4-yl)propan-1-ol is a synthetic organic compound with the molecular formula C8H17NO2 . It is characterized as an amino alcohol derivative featuring a tetrahydropyran (oxane) ring, a structure that serves as a valuable scaffold in medicinal chemistry and chemical synthesis . The compound's molecular structure is defined by its SMILES notation, C1COCCC1CC(CO)N, and it has an exact molecular weight of 159.125 g/mol for the neutral form . While specific biological data for this compound is not available in the public domain, its core structure shares features with fendiline derivatives, which are investigated for their potential to inhibit oncogenic signaling proteins like KRAS and disrupt cancer cell membrane localization . This suggests its primary research value lies as a chemical intermediate or building block for developing novel therapeutic agents, particularly in oncology for cancers such as pancreatic, lung, and leukemia . As a bifunctional molecule containing both amino and alcohol groups, it is also highly suitable for further chemical modifications, making it useful for constructing compound libraries and structure-activity relationship (SAR) studies. Predicted physicochemical properties, such as a collision cross section of 137.3 Ų for the [M+H]+ adduct, can aid in its identification and characterization via mass spectrometry . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(oxan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWJWGLIQFODIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 2 Amino 3 Oxan 4 Yl Propan 1 Ol

Retrosynthetic Disconnections for the 2-Amino-3-(oxan-4-yl)propan-1-ol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, primarily targeting the carbon-carbon and carbon-nitrogen bonds of the aminopropanol (B1366323) backbone.

Disconnection I (C-N Bond): The most straightforward disconnection is at the C2-N bond. This suggests an amino group can be introduced onto a pre-existing 3-(oxan-4-yl)propan-1-ol (B1321962) framework. This can be achieved via an α-functionalized ketone or aldehyde precursor, leading to methods such as reductive amination.

Disconnection II (C2-C3 Bond): Cleavage of the C2-C3 bond points towards a strategy involving the coupling of an oxan-4-yl-methyl synthon with a two-carbon unit containing the amine and alcohol functionalities, or their synthetic equivalents. This approach highlights methods like aldol-type additions or the addition of organometallic reagents to appropriate electrophiles.

Disconnection III (C1-C2 Bond): This disconnection suggests a build-up from a serine-like precursor where the oxane moiety is attached to the β-carbon. This might involve the alkylation of a glycine (B1666218) or serine anion equivalent with a suitable oxane-containing electrophile.

These primary disconnections reveal that the synthesis can be approached by forming either the C-N or a C-C bond as the key step in constructing the aminopropanol backbone attached to the pre-formed oxane ring.

Protecting Group Strategies for Amine and Hydroxyl Functionalities in this compound Precursors

Given the presence of two reactive functional groups—a primary amine and a primary alcohol—in this compound, the use of protecting groups is often essential to achieve selectivity in synthetic transformations. fiveable.meorganic-chemistry.org The choice of protecting group depends on its stability to the reaction conditions and the ease of its selective removal. fiveable.me

An orthogonal protecting group strategy is often employed, allowing for the deprotection of one group while the other remains intact. organic-chemistry.org

Table 1: Common Protecting Groups for Amine Functionality

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Key Characteristics
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA, HCl) Stable to base, hydrogenolysis, and weak acids. Commonly used in peptide synthesis. libretexts.orgchemistrytalk.org
Carbobenzyloxy Cbz (or Z) Benzyl chloroformate Hydrogenolysis (H₂, Pd/C) Stable to acidic and basic conditions. libretexts.orgweebly.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine) Stable to acid and hydrogenolysis. Cleaved under mild basic conditions. libretexts.orgweebly.com

Table 2: Common Protecting Groups for Hydroxyl Functionality

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Key Characteristics
Benzyl Bn Benzyl bromide or chloride (with base) Hydrogenolysis (H₂, Pd/C) Robust group, stable to acid and base. libretexts.org
tert-Butyldimethylsilyl TBDMS TBDMS-Cl (with imidazole) Fluoride (B91410) ion (e.g., TBAF) or acid Bulky group, stable to many conditions but readily cleaved by fluoride. libretexts.orgchemistrytalk.org
Tetrahydropyranyl THP Dihydropyran (DHP) (with acid catalyst) Aqueous acid Forms an acetal (B89532), stable to bases, organometallics, and reducing agents. weebly.com

For the synthesis of this compound, a typical orthogonal strategy might involve protecting the amine as a Boc group and the alcohol as a silyl (B83357) ether (e.g., TBDMS). The silyl ether could be removed with fluoride ions without affecting the Boc group, allowing for modification of the alcohol. Conversely, the Boc group could be removed with strong acid, leaving the silyl ether intact for subsequent reactions at the amine.

Stereoselective Synthesis of 2 Amino 3 Oxan 4 Yl Propan 1 Ol

Enantioselective and Diastereoselective Synthetic Approaches to β-Amino Alcohols

Furthermore, nucleophilic addition to imines and their derivatives, as well as the asymmetric hydrogenation or reduction of prochiral α-amino ketones, represent key synthetic methodologies. researchgate.net The Petasis borono-Mannich reaction, for instance, has been developed for the highly diastereoselective synthesis of both syn- and anti-β-amino alcohols. rsc.org Similarly, diastereoselective aldol (B89426) reactions of α-aminonitriles can provide access to diastereomerically pure anti-β-hydroxy-α-aminonitriles, which are precursors to β-amino alcohols. researchgate.net The combination of N-acyliminium ion chemistry with Weinreb amide chemistry has also proven to be a versatile route for the diastereoselective synthesis of substituted β-amino alcohols. rsc.orgru.nl

These foundational methods provide a toolbox for chemists to construct the stereochemically defined backbone of β-amino alcohols, which can be adapted for the specific synthesis of 2-Amino-3-(oxan-4-yl)propan-1-ol.

Chiral Auxiliary-Mediated Synthesis for Stereodefined this compound

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov Once the desired stereocenter is established, the auxiliary can be removed and often recycled. scribd.com For the synthesis of this compound, a chiral auxiliary-based approach offers a reliable method for controlling the stereochemistry.

A prominent example involves the use of Evans oxazolidinone auxiliaries. wikipedia.orgbath.ac.uk The synthesis could commence with the acylation of a chiral oxazolidinone, for instance, with a derivative of oxane-4-acetic acid. The resulting N-acyloxazolidinone can then undergo a stereoselective aldol-type condensation. This is a well-established method for creating new stereocenters with high diastereoselectivity. tcichemicals.com

Hypothetical Reaction Scheme:

StepReactant 1Reactant 2ReagentsProductPurpose
1Chiral OxazolidinoneOxan-4-acetyl chloriden-BuLi, THFN-acyloxazolidinoneAttachment of the oxane moiety to the chiral auxiliary.
2N-acyloxazolidinoneFormaldehyde equivalentLewis Acid (e.g., TiCl4), BaseAldol AdductStereoselective formation of the C2-C3 bond with control of the C2 stereocenter.
3Aldol Adduct-LiBH4, H2ODiol with AuxiliaryReduction of the carbonyl group to the primary alcohol.
4Diol with Auxiliary-H2, Pd/C or LiAlH4This compoundCleavage of the chiral auxiliary to yield the target molecule.

This sequence allows for the predictable formation of one diastereomer over the other, which after removal of the auxiliary, yields an enantiomerically enriched form of this compound. The choice of the specific oxazolidinone enantiomer dictates which enantiomer of the final product is obtained.

Asymmetric Catalysis in the Formation of Stereochemically Pure this compound

Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically pure compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. uclm.es For the synthesis of this compound, several catalytic asymmetric strategies could be envisioned.

One such strategy is the asymmetric hydrogenation of a suitable prochiral enamine or β-keto ester precursor. For example, a β-keto ester containing the oxane moiety could be synthesized and then subjected to asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst, such as those based on the BINAP ligand. uclm.es This would establish the stereochemistry at the C2 and C3 positions simultaneously.

Another powerful method is the catalytic asymmetric aminomethylation of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from an oxane-containing ester. This can be achieved using a confined imidodiphosphorimidate (IDPi) catalyst, which directs the addition to a methylene (B1212753) iminium ion to create the β-amino acid precursor with high enantioselectivity. nih.gov Subsequent reduction of the ester would afford the desired amino alcohol.

Illustrative Catalytic Approach:

PrecursorCatalytic SystemReaction TypeKey IntermediateFinal Step
α-(oxan-4-ylmethyl)acrylic acid derivativeChiral Rhodium-Diphosphine ComplexAsymmetric HydrogenationChiral α-(oxan-4-ylmethyl)propanoic acid derivativeAmide formation followed by reduction
Silyl ketene acetal of oxane-4-acetateChiral Imidodiphosphorimidate (IDPi) catalystAsymmetric AminomethylationEnantiomerically enriched β-amino esterReduction of the ester group

The development of novel catalysts continues to expand the scope and efficiency of these transformations, making them increasingly attractive for the synthesis of complex chiral molecules like this compound. frontiersin.org

Resolution Techniques for Racemic Mixtures of this compound

When a stereoselective synthesis is not employed, this compound will be produced as a racemic mixture, containing equal amounts of both enantiomers. Resolution is the process of separating these enantiomers.

A classical and widely used method is diastereomeric salt formation. tcichemicals.com This involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the enantiomerically pure amino alcohol.

Potential Chiral Resolving Agents:

Resolving AgentType of Salt FormedSeparation Method
(R)-(-)-Mandelic AcidDiastereomeric carboxylate saltsFractional Crystallization
(S)-(+)-Camphorsulfonic AcidDiastereomeric sulfonate saltsFractional Crystallization
Di-p-toluoyl-L-tartaric AcidDiastereomeric tartrate saltsFractional Crystallization

Enzymatic kinetic resolution is another powerful technique. mdpi.com In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques Applicable to 2 Amino 3 Oxan 4 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. For 2-Amino-3-(oxan-4-yl)propan-1-ol, both ¹H and ¹³C NMR would provide critical data regarding the chemical environment of each proton and carbon atom, respectively. docbrown.infodocbrown.info

The ¹H NMR spectrum would reveal the number of unique proton environments and their neighboring protons through spin-spin coupling patterns, analyzed via the n+1 rule. docbrown.info The integration of these signals corresponds to the number of protons in each environment. docbrown.info For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) and the carbon bearing the amino group (CHNH₂) would exhibit distinct chemical shifts and multiplicities, which are highly sensitive to the molecule's stereochemistry.

¹³C NMR spectroscopy provides evidence of the number of different carbon environments within the molecule. docbrown.info The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms. The carbon atoms bonded to the highly electronegative oxygen and nitrogen atoms in this compound are expected to appear at lower fields (higher ppm values) in the spectrum. docbrown.info

Beyond simple connectivity, NMR is a powerful method for conformational analysis. auremn.org.br The oxane (tetrahydropyran) ring typically exists in a chair conformation. The orientation of the propanol (B110389) substituent (equatorial or axial) can be determined by analyzing the coupling constants between protons on the ring. Advanced NMR experiments, such as the Nuclear Overhauser Effect (NOE), can be used to determine the spatial proximity of protons, providing crucial insights into the relative stereochemistry of the chiral center at C2 and the conformation around the C2-C3 bond. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound.Note: This table presents hypothetical, yet chemically reasonable, data for illustrative purposes. Actual values may vary based on solvent and experimental conditions.
¹H NMR Data (Example)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-OH~4.8 (broad singlet)br s-
-NH₂~3.5 (broad singlet)br s-
Oxane CH₂O (axial)~3.95m-
Oxane CH₂O (equatorial)~3.40m-
CH₂OH3.65 - 3.80m-
CHNH₂~3.10m-
¹³C NMR Data (Example)
Carbon EnvironmentChemical Shift (δ, ppm)
Oxane C-O~68.0
C-OH~65.5
C-NH₂~55.0
Oxane C-C~35.0
CH₂ (linker)~40.0

X-ray Crystallography in the Determination of Absolute and Relative Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule. This technique provides precise coordinates of atoms in a crystalline solid, thereby establishing bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction would definitively confirm the relative orientation of the amino and hydroxyl groups. Furthermore, if a chiral resolving agent is used to separate the enantiomers, or if the crystallization is performed using a chiral auxiliary, the absolute stereochemistry (i.e., the R or S configuration at the C2 chiral center) can be unequivocally determined. nih.gov This method is particularly powerful as it resolves any ambiguities that may arise from the interpretation of NMR data alone. The resulting crystallographic data provides a foundational model for understanding the compound's interactions with biological targets.

Table 2: Illustrative Parameters from an X-ray Crystallography Analysis.Note: This table shows the type of data generated from a single-crystal X-ray diffraction experiment.
ParameterExample Value/Description
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Molecules per Unit Cell (Z)e.g., 4
Final R-factorA measure of the agreement between the crystallographic model and the experimental data.

Mass Spectrometry Approaches for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and assessing its purity. msu.edu For this compound (molecular formula C₈H₁₇NO₂), the molecular weight is 159.1259 g/mol . Due to the presence of a single nitrogen atom, its molecular ion peak is expected to have an odd integer m/z value, in accordance with the nitrogen rule. msu.edu

High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. core.ac.uk Techniques such as Electrospray Ionization (ESI) are commonly used for polar molecules like amino alcohols, often detecting protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. uni.lu In addition to the parent ion, MS analysis reveals fragmentation patterns that can offer further structural clues. docbrown.info Ion Mobility-Mass Spectrometry can also provide information on the molecule's three-dimensional shape through the measurement of its Collision Cross Section (CCS). uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts.Source: Data predicted using CCSbase as reported in PubChemLite. uni.lu
AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺160.13321137.3
[M+Na]⁺182.11515140.4
[M-H]⁻158.11865138.5
[M+NH₄]⁺177.15975155.1
[M+K]⁺198.08909140.4
[M+H-H₂O]⁺142.12319131.4

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, IR spectroscopy would be particularly useful for identifying key functional groups. The presence of a primary amine (-NH₂) and a hydroxyl group (-OH) would result in characteristic broad absorption bands in the 3200-3500 cm⁻¹ region of the spectrum. docbrown.info The C-H stretching vibrations of the alkyl portions of the molecule would appear around 2850-3000 cm⁻¹. Furthermore, strong absorptions corresponding to C-O stretching vibrations from both the alcohol and the ether linkage in the oxane ring would be visible in the fingerprint region (typically 1000-1300 cm⁻¹). core.ac.uk While IR spectroscopy does not typically provide detailed stereochemical information, it serves as a rapid and effective method for confirming the presence of expected functional groups and for creating a unique "fingerprint" of the compound.

Table 4: Expected Characteristic Infrared (IR) Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
O-H StretchAlcohol3200 - 3600 (Broad)
N-H StretchPrimary Amine3100 - 3500 (Medium, two bands)
C-H StretchAlkyl (sp³)2850 - 2960 (Strong)
N-H BendPrimary Amine1590 - 1650 (Medium)
C-O StretchAlcohol (Primary)~1050 (Strong)
C-O-C StretchEther (Oxane)1070 - 1150 (Strong)

Computational and Theoretical Studies of 2 Amino 3 Oxan 4 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for investigating the electronic structure of a molecule. indexcopernicus.comresearchgate.net For 2-Amino-3-(oxan-4-yl)propan-1-ol, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. indexcopernicus.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. indexcopernicus.com For this compound, negative potential regions (red/yellow) would be expected around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms, particularly the amine and hydroxyl protons, marking them as sites for nucleophilic attack. indexcopernicus.com

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. indexcopernicus.com This data provides a quantitative measure of the charge distribution and helps identify reactive sites.

Table 1: Illustrative Data from Quantum Chemical Calculations This table presents the type of data that would be generated from DFT calculations for this compound, based on standard computational methodologies.

Calculated PropertyPredicted Value / DescriptionSignificance
HOMO EnergyValue in eVIndicates electron-donating ability
LUMO EnergyValue in eVIndicates electron-accepting ability
HOMO-LUMO GapValue in eVPredicts chemical reactivity and stability
Dipole MomentValue in DebyeMeasures overall polarity of the molecule
MEP SurfaceColor-coded 3D mapVisualizes electrophilic and nucleophilic sites

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the oxane ring and the rotatable bonds in the propanol (B110389) side chain mean that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures.

Molecular Mechanics (MM): MM methods provide a fast way to explore the potential energy surface. By systematically rotating the dihedral angles of the key bonds (e.g., C-C bonds in the side chain, C-O and C-C bonds in the oxane ring), a conformational search can identify various chair and boat conformations of the oxane ring and different orientations of the amino and hydroxyl groups.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule in solution. researchgate.net An MD simulation would reveal the preferred conformations, the transitions between them, and the influence of solvent on the conformational landscape. For instance, intramolecular hydrogen bonding between the amino and hydroxyl groups could be a significant factor in determining the dominant conformer in non-polar environments. researchgate.net The presence of the bulky oxane substituent influences the rotational freedom of the side chain.

Reaction Mechanism Studies of this compound Transformations

Theoretical methods are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as oxidation of the primary alcohol, acylation of the amine, or reactions involving the ether oxygen of the oxane ring.

A mechanistic study would typically involve:

Locating Reactants and Products: The geometries of the starting materials and products are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the energy of the TS determines the activation energy of the reaction.

Calculating Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products. mdpi.com

Analyzing the Mechanism: By comparing the activation energies of different possible pathways, the most plausible reaction mechanism can be determined. For example, in an acylation reaction, a bifunctional catalyst might activate both the amine and the acylating agent through hydrogen bonding, a process that can be modeled computationally. mdpi.com

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) methods are commonly used to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C NMR. researchgate.netresearchgate.net The accuracy of these predictions allows for the assignment of experimental peaks to specific atoms in the molecule. Theoretical calculations can be particularly helpful in distinguishing between different stereoisomers or conformers, as the chemical shifts are sensitive to the local electronic environment of each nucleus. researchgate.net

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies often have a systematic error, which can be corrected using scaling factors to achieve excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for the confident assignment of vibrational modes, such as the N-H and O-H stretching frequencies, C-O-C stretching of the oxane ring, and various bending modes.

Mass Spectrometry: While not a direct quantum calculation of a spectrum, theoretical methods can predict molecular properties relevant to mass spectrometry. For instance, predicted Collision Cross Section (CCS) values, which relate to the shape and size of an ion in the gas phase, can be calculated. PubChemLite provides predicted CCS values for protonated and other adducts of this compound, calculated using methods like CCSbase. uni.lu These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to aid in compound identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺160.13321137.3
[M+Na]⁺182.11515140.4
[M-H]⁻158.11865138.5
[M+NH₄]⁺177.15975155.1
[M+K]⁺198.08909140.4
[M+H-H₂O]⁺142.12319131.4

Chemical Transformations and Derivatization Strategies of 2 Amino 3 Oxan 4 Yl Propan 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-amino-3-(oxan-4-yl)propan-1-ol is a nucleophilic center that readily participates in a range of chemical reactions. Common transformations include acylation, alkylation, and sulfonylation, which are fundamental for peptide synthesis, and the introduction of various functional groups.

Primary amines can be synthesized through several methods, such as the reductive amination of ketones or the reduction of nitriles and amides. organic-chemistry.org The reactivity of the amine is characterized by its basicity, allowing it to react with acids to form ammonium (B1175870) salts. chemrevise.org

Table 1: Examples of Reactions Involving the Primary Amine Functionality

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chlorides or anhydrides, often in the presence of a base.Amides
AlkylationAlkyl halides or reductive amination with aldehydes/ketones.Secondary or tertiary amines
SulfonylationSulfonyl chlorides in the presence of a base.Sulfonamides
Urea FormationIsocyanates.Ureas
Thiourea FormationIsothiocyanates.Thioureas

Reactions Involving the Primary Alcohol Functionality

The primary alcohol in this compound can undergo oxidation, esterification, and etherification to yield a diverse array of derivatives. These reactions are crucial for modifying the compound's polarity, solubility, and biological activity.

Primary alcohols can be oxidized to aldehydes or further to carboxylic acids using various oxidizing agents. savemyexams.combyjus.com Esterification, typically with a carboxylic acid under acidic conditions, and etherification are also common transformations. byjus.com

Table 2: Examples of Reactions Involving the Primary Alcohol Functionality

Reaction TypeReagents and ConditionsProduct Type
OxidationMild oxidizing agents (e.g., PCC) or strong oxidizing agents (e.g., KMnO4).Aldehydes or Carboxylic acids
EsterificationCarboxylic acids or acyl chlorides, often with an acid catalyst.Esters
EtherificationAlkyl halides in the presence of a base (Williamson ether synthesis).Ethers
Tosylation/MesylationTosyl chloride or mesyl chloride in the presence of a base.Tosylates or Mesylates

The conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. libretexts.org Dehydration of primary alcohols can also occur under acidic conditions to form alkenes. libretexts.orgmasterorganicchemistry.com

Cyclization Reactions to Form Heterocyclic Derivatives of this compound (e.g., oxazolidines)

The 1,2-amino alcohol motif in this compound is a precursor for the synthesis of various heterocyclic compounds, most notably oxazolidines. These five-membered heterocyclic rings are formed through the condensation of the amino alcohol with an aldehyde or ketone. wikipedia.org This reaction is often reversible and prone to hydrolysis. wikipedia.org

The synthesis of oxazolidinones, another important class of heterocyclic derivatives, can be achieved by reacting the amino alcohol with phosgene (B1210022) derivatives or diethyl carbonate. mdpi.com Furthermore, reaction with carbon disulfide can yield oxazolidine-2-thiones. mdpi.com These heterocyclic structures are significant in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.

Formation of Conjugates and Pro-drug Analogues

The primary amine and alcohol functionalities of this compound are ideal handles for creating conjugates and pro-drug analogues. The goal of such modifications is often to improve the pharmacokinetic or pharmacodynamic properties of a parent drug molecule. mdpi.com

Amino acids and peptides can be conjugated to the molecule to enhance solubility and target specific transporters, such as peptide transporters in the intestine, thereby improving oral bioavailability. nih.govnih.gov For instance, the L-valyl ester of acyclovir, known as valacyclovir, demonstrates significantly improved oral absorption compared to the parent drug. nih.gov This strategy involves forming an ester linkage with the primary alcohol or an amide linkage with the primary amine.

Pro-drug strategies can also be employed to mask reactive functional groups, protect the drug from premature metabolism, or facilitate targeted delivery. mdpi.comnih.gov For example, a pro-drug might be designed to be inactive until it reaches the desired site of action, where it is then enzymatically or chemically converted to the active drug.

Role of 2 Amino 3 Oxan 4 Yl Propan 1 Ol As a Building Block in Complex Molecule Synthesis

Application in the Construction of Natural Product Analogues

Natural products serve as a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. The use of well-defined building blocks like 2-amino-3-(oxan-4-yl)propan-1-ol allows for the streamlined synthesis of natural product analogues, where specific structural motifs are systematically varied to optimize biological activity and pharmacokinetic properties. The tetrahydropyran (B127337) ring in this building block can act as a bioisosteric replacement for other cyclic systems commonly found in natural products, such as cyclohexane (B81311) or other heterocyclic rings. pharmablock.com This substitution can lead to improved solubility and metabolic stability. pharmablock.comchemicalbook.com

The primary amine and hydroxyl groups of this compound serve as convenient handles for its incorporation into larger molecules through standard peptide coupling, acylation, and etherification reactions. For instance, in the synthesis of analogues of microtubule-stabilizing agents like zampanolide, this building block could be utilized to replace or modify portions of the macrocyclic core, potentially leading to simplified synthesis and improved therapeutic profiles. wgtn.ac.nz

Below is a hypothetical example illustrating how this compound could be incorporated into a natural product analogue.

Reaction Step Reactants Conditions Product Potential Yield
Amide CouplingThis compound, Carboxylic Acid Fragment of Natural ProductHATU, DIPEA, DMFAmide-linked intermediate85-95%
EtherificationResulting alcohol, Alkyl Halide FragmentNaH, THFEther-linked final analogue70-85%

Utility in the Synthesis of Macrocyclic and Oligomeric Structures

Macrocycles and oligomers represent important classes of molecules with diverse applications, including their use as therapeutics and host-guest recognition systems. The bifunctional nature of this compound makes it an ideal monomeric unit for the construction of such structures. The amine and hydroxyl groups can be sequentially or simultaneously reacted to form amide and ether linkages, leading to the formation of macrocyclic peptides or polyether-polyamine hybrid structures. d-nb.infouni-kiel.de

The conformational rigidity of the tetrahydropyran ring can impart a degree of pre-organization to the linear precursors, which can facilitate the macrocyclization step by reducing the entropic penalty associated with ring closure. uni-kiel.de This can lead to higher yields and selectivities for the desired macrocyclic product over oligomeric or polymeric side products. The synthesis of macrocycles is often a critical step in the development of new drugs, and the use of building blocks like this compound can significantly streamline this process. nih.gov

The table below outlines a potential synthetic route to a macrocycle incorporating the title compound.

Monomer Coupling Strategy Macrocyclization Method Resulting Structure Potential Ring Size
N-Boc-2-amino-3-(oxan-4-yl)propan-1-olSequential amide and ether bond formationRing-closing metathesis or macrolactamizationMacrocyclic peptide-ether hybrid12-24 atoms

Integration into Chiral Ligand and Catalyst Design

The development of new chiral ligands and catalysts is crucial for advancing the field of asymmetric synthesis. Chiral amino alcohols are a well-established class of ligands that can effectively coordinate to metal centers and induce high levels of enantioselectivity in a variety of chemical transformations. nih.govscirp.orgmdpi.com this compound, with its defined stereochemistry and the presence of both nitrogen and oxygen donor atoms, is a promising candidate for the design of new chiral ligands.

The amino group can be readily derivatized to introduce phosphine, oxazoline (B21484), or other coordinating moieties, leading to the formation of bidentate or tridentate ligands. nih.gov These ligands can then be complexed with various transition metals, such as ruthenium, rhodium, or copper, to generate catalysts for asymmetric hydrogenation, alkylation, and other important reactions. The tetrahydropyran ring can influence the steric and electronic properties of the ligand, potentially leading to improved catalytic activity and enantioselectivity.

An illustrative example of a chiral ligand derived from this compound is presented below.

Ligand Type Synthesis Step Metal Complex Potential Application Expected Enantioselectivity (ee)
P,N-LigandReaction with 2-(diphenylphosphino)benzoic acidRuthenium(II)Asymmetric transfer hydrogenation of ketones>90% ee
N,N-LigandFormation of an oxazoline ring from the amino alcoholCopper(II)Asymmetric Friedel-Crafts alkylation>85% ee

Precursor to Structurally Diverse Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The reactive amino and hydroxyl functionalities of this compound make it a valuable precursor for the synthesis of a wide range of structurally diverse heterocyclic scaffolds. ipb.ptresearchgate.net

The table below showcases the potential of this compound in the synthesis of different heterocyclic systems.

Starting Material Reaction Type Reagents Resulting Heterocycle
This compoundIntramolecular cyclizationTosyl chloride, baseN-Tosyl-oxazino-piperidine
This compoundPictet-Spengler reactionAldehyde, acid catalystTetrahydro-β-carboline derivative
This compoundHantzsch dihydropyridine (B1217469) synthesisAldehyde, β-ketoesterDihydropyridine derivative

Green Chemistry Principles in the Synthesis of 2 Amino 3 Oxan 4 Yl Propan 1 Ol

Atom Economy and Step Efficiency in Reaction Design

Atom economy, a concept developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org High atom economy is achieved in reactions like additions and rearrangements, while substitutions and eliminations tend to generate more waste. acs.orgrsc.org Step efficiency refers to minimizing the number of synthetic steps, which reduces resource consumption, energy usage, and waste generation.

A more atom-economical and step-efficient strategy would involve catalytic methods. For instance, the direct catalytic asymmetric β-amination of an alcohol precursor offers a more direct route. sciengine.com Another green approach is the catalytic hydrogenation of N-aryl cyclic amides, which provides an atom-economical pathway to N-aryl amino alcohols. rsc.org Biocatalytic routes, using enzymes like transaminases and alcohol dehydrogenases, can offer high chemo-, regio-, and stereoselectivity in a single step, significantly improving both atom and step economy. acs.orgacs.org

Table 1: Comparison of Hypothetical Synthetic Routes and Atom Economy

RouteKey TransformationTheoretical Atom EconomyStep CountKey Byproducts
Traditional Route Nitroaldol reaction of (oxan-4-yl)methanal and nitromethane, followed by reduction.Low (<50%)3-4 stepsInorganic salts, water, organic waste from protecting groups.
Green Route 1 Direct catalytic C-H amidation of a suitable alcohol precursor. rsc.orgHigh (>80%)1-2 stepsMinimal, depending on the catalyst and oxidant system.
Green Route 2 Biocatalytic cascade from a renewable precursor. acs.orgVery High (>90%)1-2 steps (in one pot)Water, enzyme (recyclable).

Atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%. The values are illustrative for typical reactions of each class.

Solvent Selection and Alternatives for Environmentally Benign Synthesis

Solvents account for a significant portion of the mass and energy input in chemical processes and are a major source of waste and environmental concern. pnas.org Traditional syntheses of amino alcohols often employ volatile organic compounds (VOCs) such as chlorinated solvents (e.g., dichloromethane), ethers (e.g., THF), or polar aprotic solvents (e.g., DMF), which are associated with health and environmental hazards. rsc.org

Green chemistry promotes the use of benign solvents or, ideally, solvent-free conditions. mdpi.com Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability. pnas.orgmdpi.com The synthesis of amino alcohols via the ring-opening of epoxides has been successfully demonstrated in water. rroij.com Other promising alternatives include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is non-toxic, non-flammable, and can be easily removed and recycled. pnas.org

Ionic Liquids (ILs): These are salts with low melting points that have negligible vapor pressure, reducing air pollution. They can also act as catalysts. mdpi.com

Deep Eutectic Solvents (DESs): Similar to ILs, DESs are mixtures of compounds with a lower melting point than their individual components. They are often biodegradable, non-toxic, and inexpensive. mdpi.commrforum.com

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable option than their petrochemical counterparts.

Table 2: Comparison of Conventional and Green Solvents for Synthesis

SolventKey PropertiesEnvironmental/Safety ConcernsPotential Application in Synthesis
Dichloromethane (DCM) Good solvent for many organic compounds.Suspected carcinogen, volatile, high environmental impact.Extraction, reaction medium.
Tetrahydrofuran (THF) Good solvent, forms peroxides on storage.Volatile, flammable, peroxide formation hazard.Anhydrous reactions.
Water Non-toxic, non-flammable, inexpensive.High boiling point (energy for removal), limited solubility for non-polar reactants.Hydrophilic reactions, e.g., epoxide aminolysis. rroij.com
Supercritical CO₂ Non-toxic, non-flammable, tunable properties.Requires high pressure, energy intensive.Extraction, reactions with gaseous reagents. pnas.org
Deep Eutectic Solvents (DES) Low volatility, often biodegradable, tunable.Viscosity can be high, recovery of product might be challenging.As a combined catalyst and solvent system. mdpi.com

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions with higher selectivity, lower energy consumption, and reduced waste compared to stoichiometric reagents. rsc.org In synthesizing 2-Amino-3-(oxan-4-yl)propan-1-ol, the choice of catalyst is critical for sustainability.

Traditional methods might employ stoichiometric amounts of Lewis acids or strong bases, which are consumed during the reaction and generate significant waste. Modern catalytic approaches focus on:

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. For example, a SO₄²⁻/ZrO₂ catalyst has been used for the solvent-free aminolysis of epoxides. researchgate.net

Biocatalysts (Enzymes): Enzymes operate under mild conditions (room temperature, neutral pH, in water), exhibit exquisite selectivity, and are biodegradable. acs.org For amino alcohol synthesis, transaminases, amine dehydrogenases, and alcohol dehydrogenases are particularly relevant. acs.orgacs.org

Homogeneous Catalysts: While often highly efficient, the challenge lies in their separation and reuse. The development of catalysts based on earth-abundant and less toxic metals (e.g., iron, copper) is a key area of research. rsc.org Photocatalysis and electrocatalysis also offer green routes to activate molecules under mild conditions. rsc.orgorganic-chemistry.org

Table 3: Catalyst Types and Their Sustainability Features

Catalyst TypeExampleAdvantages for SustainabilityChallenges
Stoichiometric Reagent Lithium aluminum hydride (for reduction)Effective for a wide range of functional groups.Poor atom economy, generates large amounts of waste, often requires harsh workup.
Homogeneous Catalyst Iridium or Ruthenium complexes sciengine.comrsc.orgHigh activity and selectivity, mild reaction conditions.Difficult to separate from product, often based on expensive and toxic precious metals.
Heterogeneous Catalyst Metal oxides, supported metal nanoparticles. researchgate.netEasy separation and recyclability, potential for continuous flow processes.Can have lower activity than homogeneous counterparts, potential for metal leaching.
Biocatalyst Transaminase, Dehydrogenase acs.orgHigh selectivity, mild conditions (water, RT), biodegradable, derived from renewable sources.Limited stability at high temperatures or in organic solvents, substrate scope can be narrow.

Energy Efficiency in Reaction Conditions (e.g., Microwave-Assisted Synthesis)

The sixth principle of green chemistry advocates for conducting synthetic processes at ambient temperature and pressure to minimize energy requirements. rsc.org Many chemical reactions require significant energy input for heating over extended periods.

Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency. nih.gov Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating. rroij.comconicet.gov.ar This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts from prolonged exposure to high temperatures. The synthesis of various heterocyclic compounds and the ring-opening of epoxides have been shown to be greatly accelerated by microwave irradiation. rroij.comresearchgate.netnih.gov

Table 4: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Heating Mechanism Conduction and convection (from vessel walls inward).Direct dielectric heating of polar molecules in the sample.
Reaction Time Hours to days.Minutes to hours. nih.govconicet.gov.ar
Energy Consumption High, due to long reaction times and heating of the entire apparatus.Lower, due to shorter times and focused heating.
Temperature Control Slower response, potential for thermal gradients.Rapid and precise, uniform heating.
Potential Outcome Potential for side reactions and product degradation over time.Often results in higher yields and purer products. conicet.gov.ar

By systematically applying these green chemistry principles—optimizing atom economy, selecting benign solvents, developing sustainable catalysts, and employing energy-efficient conditions—the synthesis of this compound can be designed to be not only effective but also environmentally responsible.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Remaining Challenges

The synthesis of γ-amino alcohols, such as 2-Amino-3-(oxan-4-yl)propan-1-ol, has been a topic of considerable investigation in organic chemistry. These motifs are prevalent in numerous biologically active molecules, making their efficient and stereoselective synthesis a key objective. rsc.orgnih.gov

Synthetic Achievements: Significant progress has been made in the stereoselective synthesis of γ-amino alcohols. Methodologies like the diastereoselective reduction of β-amino ketones, often derived from Mannich reactions, have proven effective. rsc.orgnih.gov For instance, iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while rhodium-catalyzed asymmetric hydrogenation tends to produce syn-products. nih.govnih.gov Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has also emerged as a powerful one-step method to access chiral 1,3-amino alcohols with high regio- and enantioselectivity. rsc.org Furthermore, strategies involving the ring-opening of aziridines and the use of bifunctional reagents in photocatalysis have expanded the toolbox for synthesizing these crucial building blocks. nih.gov

The construction of the tetrahydropyran (B127337) (THP) ring, a key feature of the target molecule, is also well-established through various methods, including intramolecular oxa-Michael additions and Prins cyclizations. cdnsciencepub.com

Remaining Challenges: Despite these achievements, the synthesis of specifically substituted γ-amino alcohols like this compound, which contains two stereocenters and a bulky, non-aromatic substituent, presents ongoing challenges. The primary hurdle is achieving high diastereo- and enantioselectivity in a predictable and controlled manner. nih.gov Many existing methods are highly substrate-dependent, and the presence of the oxane ring can influence the stereochemical outcome in ways that are not yet fully predictable.

Another challenge lies in developing atom-economical and environmentally benign synthetic routes. beilstein-journals.org Many current syntheses involve multiple steps, the use of protecting groups, and stoichiometric reagents, which can lead to significant waste. The development of direct, catalytic methods that avoid these drawbacks is a key area for future research.

Emerging Methodologies for Amino Alcohol Synthesis

The field of amino alcohol synthesis is continually evolving, with several emerging methodologies showing promise for the efficient and selective production of compounds like this compound.

Biocatalysis: Enzymatic methods are gaining traction due to their high selectivity and mild reaction conditions. nih.gov Transaminases and aldolases, for example, can be used in bienzymatic tandem reactions to produce γ-amino alcohols with excellent stereocontrol. researchgate.net Lipases can be employed for the kinetic resolution of racemic amino alcohols, providing access to enantiomerically pure compounds. rsc.org The use of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, offers a highly efficient route to complex chiral molecules. researchgate.net

Flow Chemistry: Continuous flow chemistry provides significant advantages in terms of safety, scalability, and reaction control. nih.govnih.gov For the synthesis of amino alcohols, flow systems can enable the use of hazardous reagents and high-pressure conditions with greater safety. rsc.org Modular flow systems, combining different reaction units, allow for the multi-step synthesis of complex targets like vicinal amino alcohols without the need for intermediate purification, significantly streamlining the manufacturing process. rsc.org

Novel Catalytic Systems: The development of new catalysts is central to advancing amino alcohol synthesis. Copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes has recently been shown to be an effective method for producing chiral γ-amino alcohols with tertiary carbon stereocenters. acs.orgnih.gov Tungsten-catalyzed oxyamination of alkenes is another novel approach that provides direct access to amino alcohols with high stereoselectivity. rsc.org Furthermore, photocatalysis using energy transfer mechanisms is being explored for the synthesis of γ-amino alcohols from simple alkenes. nih.govacs.org

Below is a table summarizing some emerging synthetic methodologies:

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Biocatalysis (e.g., Transaminases, Aldolases)High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.netPrecise control of the two stereocenters.
Flow ChemistryEnhanced safety, scalability, and process control; allows for telescoping of reaction steps. rsc.orgSafer and more efficient production on a larger scale.
Novel Transition Metal Catalysis (e.g., Cu, W)Direct functionalization of simple starting materials, high stereoselectivity. acs.orgrsc.orgMore atom-economical and direct synthetic routes.
PhotocatalysisUses light as a reagent, enables novel reaction pathways. nih.govacs.orgAccess to unique reactivity and potentially milder reaction conditions.

Potential for Novel Applications in Materials Science and Medicinal Chemistry

The unique structural features of this compound, namely the amino alcohol moiety and the tetrahydropyran ring, suggest a range of potential applications in both materials science and medicinal chemistry.

Medicinal Chemistry: The tetrahydropyran ring is a common motif in many biologically active natural products and approved drugs, including some HIV protease inhibitors. nih.govnih.gov Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. chemicalbook.com The γ-amino alcohol functionality is also a key pharmacophore in numerous therapeutic agents. mdpi.com Consequently, this compound represents a valuable building block for the synthesis of new drug candidates. It could serve as a precursor for novel inhibitors of enzymes like cyclooxygenase-2 (COX-2) or for the development of new anticancer agents. acs.org The combination of the THP ring and the amino alcohol could lead to compounds with unique binding properties and improved therapeutic profiles.

Materials Science: Amino alcohols are versatile compounds used in the development of polymers and other materials. scbt.com They can be incorporated into poly(ester amide) elastomers, creating biodegradable and biocompatible materials suitable for tissue engineering applications. nih.govnih.gov The bifunctionality of this compound allows it to act as a monomer or cross-linking agent in polymerization reactions. The resulting polymers could have unique properties due to the presence of the cyclic ether, potentially influencing their thermal stability, mechanical properties, and degradation profiles. These materials could find use as coatings for medical devices, in drug delivery systems, or as scaffolds for regenerative medicine. google.com

Directions for Advanced Computational and Mechanistic Studies

To fully unlock the potential of this compound and to guide future synthetic and applied research, advanced computational and mechanistic studies are essential.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the conformational preferences of the molecule, which are crucial for understanding its biological activity and reactivity. mpg.deacs.org Such studies can help to predict the most stable conformations of the tetrahydropyran ring and the relative orientation of the amino and alcohol groups. DFT can also be used to investigate the mechanism of synthetic reactions, helping to explain observed stereoselectivities and to design more efficient catalysts. cdnsciencepub.comacs.org For example, computational analysis of the transition states in catalytic hydrogenation or hydroamination reactions can reveal the origins of stereocontrol.

Mechanistic Studies: Experimental mechanistic studies are needed to complement computational work. Techniques such as kinetic analysis, isotope labeling, and in-situ reaction monitoring can provide detailed information about reaction pathways. rsc.org For emerging methodologies like photocatalysis, understanding the nature of the excited states and the key intermediates is critical for optimizing reaction conditions and expanding the substrate scope. nih.govacs.org Mechanistic investigations into the polymerization of this amino alcohol would also be valuable for understanding the structure-property relationships of the resulting materials.

The following table outlines key areas for future computational and mechanistic investigation:

Area of StudyMethodologyExpected Outcome
Conformational AnalysisDFT calculations, NMR spectroscopyUnderstanding of the 3D structure and its influence on properties. mpg.de
Reaction MechanismsDFT, kinetic studies, isotope labelingElucidation of synthetic pathways to improve selectivity and yield. cdnsciencepub.comrsc.org
Polymerization StudiesExperimental analysis of polymerization kinetics and polymer characterizationCorrelation of monomer structure with polymer properties. nih.gov
Binding InteractionsMolecular docking, molecular dynamics simulationsPrediction of potential biological targets and design of new drug candidates. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(oxan-4-yl)propan-1-ol, and how can reaction conditions be standardized?

  • Methodological Guidance :

  • Reductive Amination : Use oxan-4-yl ketone precursors with ammonia or nitro compounds, followed by reduction (e.g., LiAlH₄ or catalytic hydrogenation) to yield the amino alcohol backbone .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:3 molar ratio of ketone to reducing agent) and monitor reaction progress by TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Key Techniques :

  • NMR : Assign signals for the oxan-4-yl group (¹H NMR: δ 3.4–3.8 ppm for tetrahydropyran oxygen protons; ¹³C NMR: δ 70–75 ppm for C-O) and amino-propanol backbone (¹H NMR: δ 1.5–2.2 ppm for CH₂NH₂) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (C₈H₁₅NO₂, [M+H]⁺ = 158.2) and fragmentation patterns (e.g., loss of H₂O at m/z 140.1) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in EtOH/water (70:30) and refine using SHELXL .

Q. What safety protocols are essential during handling and storage?

  • Handling : Use PPE (gloves, goggles) in a fume hood; avoid inhalation (risk of respiratory irritation per H335 hazard code) .
  • Storage : Store at 4°C in amber vials under nitrogen to prevent oxidation; shelf-life ~6 months .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How does stereochemistry at the amino-propanol moiety influence biological activity?

  • Case Study : Compare enantiomers (R vs. S) using chiral HPLC (Chiralpak AD-H column) to assess binding affinity to serotonin transporters. For example, (R)-enantiomers of similar amino-propanol derivatives show 10× higher activity in serotonin reuptake inhibition .
  • Synthesis of Enantiomers : Use chiral auxiliaries (e.g., L-proline) or enzymatic resolution (lipase-catalyzed acylations) .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • In Silico Strategies :

  • Docking Studies : Use AutoDock Vina to predict interactions with enzymes (e.g., monoamine oxidases). Focus on hydrogen bonding between the oxan-4-yl oxygen and catalytic residues .
  • MD Simulations : Simulate solvation effects (explicit water models) to assess hydrolytic stability of the tetrahydropyran ring .
  • QM Calculations : Calculate Fukui indices to identify nucleophilic sites prone to oxidation (e.g., amino group) .

Q. How to resolve contradictions in stability data under varying pH conditions?

  • Experimental Design :

  • pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24h; monitor degradation via UPLC-MS. Note: Oxan-4-yl group stabilizes against acidic hydrolysis (t½ > 48h at pH 2) but degrades rapidly above pH 10 .
  • Cross-Validation : Compare experimental results with DFT-predicted hydrolysis pathways (e.g., ring-opening at high pH) .

Q. What strategies differentiate its biological activity from structurally similar compounds (e.g., 2-Amino-3-(4-chlorophenyl)propan-1-ol)?

  • Comparative Analysis :

  • SAR Studies : Replace the oxan-4-yl group with phenyl or cyclohexyl groups. Note: Oxan-4-yl derivatives exhibit 30% higher blood-brain barrier permeability in rodent models due to improved logP values (calculated: 1.2 vs. 2.5 for phenyl analogs) .
  • Enzyme Assays : Test inhibition of CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability. Oxan-4-yl substitution reduces CYP2D6 inhibition by 50% compared to halogenated analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Root Causes :

  • Polymorphism : Characterize crystalline vs. amorphous forms via PXRD. Amorphous forms show 3× higher solubility in PBS .
  • Solvent Effects : Use standardized solvents (e.g., DMSO for stock solutions; dilute in PBS pH 7.4 for assays) .
    • Resolution : Publish full experimental conditions (temperature, agitation rate) and validate via inter-laboratory studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.